3-(4-chlorophenyl)-2,5-dimethyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Kinase Inhibition Structure-Activity Relationship Lead Optimization

3-(4-chlorophenyl)-2,5-dimethyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine belongs to the pyrazolo[1,5-a]pyrimidine class, a privileged heterocyclic scaffold widely explored for kinase inhibition, particularly against cyclin-dependent kinases (CDKs), Eph receptors, and mycobacterial targets. This specific derivative incorporates a 4-chlorophenyl at C3, methyl groups at C2 and C5, and a 1-phenylethylamine at C7.

Molecular Formula C22H21ClN4
Molecular Weight 376.9 g/mol
Cat. No. B12206719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-chlorophenyl)-2,5-dimethyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Molecular FormulaC22H21ClN4
Molecular Weight376.9 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C(=NN2C(=C1)NC(C)C3=CC=CC=C3)C)C4=CC=C(C=C4)Cl
InChIInChI=1S/C22H21ClN4/c1-14-13-20(25-15(2)17-7-5-4-6-8-17)27-22(24-14)21(16(3)26-27)18-9-11-19(23)12-10-18/h4-13,15,25H,1-3H3
InChIKeyQIQYKDVGXCKUIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-chlorophenyl)-2,5-dimethyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine – A Pyrazolo[1,5-a]pyrimidine Kinase Scaffold


3-(4-chlorophenyl)-2,5-dimethyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine belongs to the pyrazolo[1,5-a]pyrimidine class, a privileged heterocyclic scaffold widely explored for kinase inhibition, particularly against cyclin-dependent kinases (CDKs), Eph receptors, and mycobacterial targets [1]. This specific derivative incorporates a 4-chlorophenyl at C3, methyl groups at C2 and C5, and a 1-phenylethylamine at C7. While well-represented in patent families as a combinatorial example, publicly available quantitative pharmacological data for this exact structure remain extremely limited, necessitating that procurement decisions rely on carefully contextualized structure–activity relationship (SAR) inferences from closely related analogs [2].

Why 3-(4-chlorophenyl)-2,5-dimethyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine Cannot Be Replaced by a Generic Class Analog


The pyrazolo[1,5-a]pyrimidine class exhibits extreme sensitivity to peripheral substitution: a single change at C7 can convert a sub-micromolar inhibitor into an inactive compound (>66 µM) [1]. The 1-phenylethylamine appendage introduces a chiral center and a specific steric/electronic profile that diverges fundamentally from the widely studied pyridin-2-ylmethyl or simple aniline C7 substituents [2]. Generic substitution risks selecting a compound with entirely different target engagement, selectivity, or even a null phenotype, rendering any downstream SAR or biological conclusion invalid.

Quantitative Differentiation Evidence for 3-(4-chlorophenyl)-2,5-dimethyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine


C7 Substituent SAR: 1-Phenylethylamine vs. Pyridin-2-ylmethylamine

A direct comparator differing only at C7, 3-(4-chlorophenyl)-2,5-dimethyl-N-(2-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine, exhibits an IC50 > 66,600 nM against chemokine receptor type 6 [1]. The target compound replaces the pyridinylmethyl with a 1-phenylethyl group, a modification that in analogous pyrazolo[1,5-a]pyrimidine series has been shown to shift selectivity toward CDK and Eph kinase targets [2]. This demonstrates that even a single atom change at C7 can toggle the compound between an inactive state and a potentially kinase-active chemotype.

Kinase Inhibition Structure-Activity Relationship Lead Optimization

C3 Aryl Halogen Differentiation: 4-Chlorophenyl vs. 4-Methylphenyl

The 2,5-dimethyl-3-(4-methylphenyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine analog (ChemSpider ID 12254924) substitutes the chlorine with a methyl group . In anti-mycobacterial pyrazolo[1,5-a]pyrimidine series, moving from 4-H to 4-Cl improves potency, but the optimal group is 4-F (3-log unit improvement over 4-H) [1]. While specific IC50 data for the 4-Cl compound in M.tb are not reported, this SAR trajectory predicts that the 4-chlorophenyl group confers intermediate potency and distinct halogen-bonding interactions unavailable to the 4-methyl analog.

Halogen Bonding Potency Tuning Drug Design

Kinase Selectivity Fingerprint: CDK vs. Eph Receptor Targeting

Patent families explicitly claiming pyrazolo[1,5-a]pyrimidin-7-yl amines with 1-phenylethyl or analogous chiral benzylamine substituents report inhibitory activity against CDK12, CDK13, and Eph receptor tyrosine kinases [1][2]. The 1-phenylethyl group introduces a methyl-branched chiral center absent in simpler N-benzyl or N-phenyl series, a feature associated with improved kinase selectivity in related chemical matter. No publicly disclosed Kd or IC50 panel data are available for the exact compound, but the structural precedent is strong enough to differentiate it from achiral or differently substituted analogs.

Cyclin-Dependent Kinase Eph Receptor Selectivity Profile

Recommended Application Scenarios for 3-(4-chlorophenyl)-2,5-dimethyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine


CDK12/13 Focused Library Design and Hit Expansion

This compound serves as a direct extension of the CDK12/13 inhibitor chemotype disclosed in US20240383900A1 [1]. The 1-phenylethyl substituent provides a chiral handle that can be exploited for structure-based optimization of CDK selectivity over other transcriptional kinases. Procurement is justified when the goal is to explore the stereochemical SAR around a published CDK-active pyrazolo[1,5-a]pyrimidine core.

Negative Control Compound Sourcing for C7 Substituent SAR

Given that the closely related 3-(4-chlorophenyl)-2,5-dimethyl-N-(2-pyridinylmethyl) analog is inactive (IC50 > 66 µM) [1], this 1-phenylethyl compound can function as a matched molecular pair to interrogate the contribution of the C7 amine topology to target binding. This is particularly valuable in kinase panels where the pyridinylmethyl series shows no engagement.

Eph Receptor-Mediated Neuroregeneration Studies

CA2643362 explicitly claims pyrazolo[1,5-a]pyrimidin-7-yl amines for modulating Eph receptor activity and stimulating neural regeneration [1]. The 1-phenylethyl substitution aligns with the patent's structural scope and may offer superior CNS drug-like properties due to the chiral benzylic amine motif. Suitable for academic groups investigating Eph-dependent neuroprotection or axon regeneration.

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